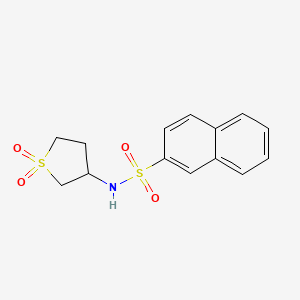

N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide” is a chemical compound . It has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Synthesis Analysis

The synthesis of this compound has been described in the literature . The researchers identified a new ether-based scaffold and paired this with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .科学的研究の応用

Enzyme Inhibition and Biological Applications

- Enzyme Inhibition Activity : Sulfonamide derivatives have been evaluated for their potential as enzyme inhibitors, particularly against lipoxygenase and α-glucosidase. These enzymes are targets for anti-inflammatory and anti-diabetic drugs. For instance, certain molecules displayed significant inhibitory activity, suggesting their potential utility in treating diseases related to these enzymes (Abbasi et al., 2015).

Material Science Applications

- Fuel Cell Technology : Sulfonated naphthalene dianhydride-based polyimide copolymers were investigated for their applicability in fuel cell technologies. These materials exhibited desirable properties such as water sorption, proton conductivity, and methanol permeability, making them potential candidates for use in proton-exchange-membrane fuel cells (Einsla et al., 2005).

Environmental Applications

- Wastewater Treatment : A recyclable acrylic ester polymer demonstrated effectiveness in removing aromatic sulfonates, like 2-naphthalene sulfonate, from highly acidic and salt-rich wastewater. This study underscores the potential of specialized polymers in environmental remediation applications (Pan et al., 2008).

作用機序

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide, also known as Oprea1_362032, is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

Oprea1_362032 acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation. This activation results in changes in the cell’s electrical activity, influencing the cell’s excitability .

Biochemical Pathways

The activation of GIRK channels affects various biochemical pathways. These channels play a crucial role in regulating heart rate and are involved in numerous locations in the brain and peripheral tissues

Pharmacokinetics

It is noted that the compound has improved metabolic stability over the prototypical urea-based compounds . This suggests that Oprea1_362032 may have favorable ADME properties that contribute to its bioavailability.

Result of Action

The activation of GIRK channels by Oprea1_362032 can lead to changes in cellular excitability. This can have various molecular and cellular effects, depending on the specific cell type and the role of GIRK channels in that cell. For instance, in cardiac atrial myocytes, GIRK channel activation can influence heart rate .

特性

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c16-20(17)8-7-13(10-20)15-21(18,19)14-6-5-11-3-1-2-4-12(11)9-14/h1-6,9,13,15H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMFCQVHBTNTYIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>48.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49728153 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)naphthalene-2-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2446041.png)

![3-(2-methoxyethyl)-10-methyl-2-(o-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2446044.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2446046.png)

![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}-4-hydroxypentanoate](/img/structure/B2446047.png)

![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-enamide](/img/structure/B2446049.png)

![ethyl 4-(2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)acetamido)benzoate](/img/structure/B2446050.png)

![1-(3-Ethylphenyl)-3-[2-(2-fluorophenoxy)pyrimidin-5-yl]urea](/img/structure/B2446052.png)

![1-(4-Azatricyclo[4.3.1.13,8]undecan-4-yl)-2-chloropropan-1-one](/img/structure/B2446057.png)

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2446060.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2446063.png)